Positional Isomer Selectivity: Isonicotinamide vs. Nicotinamide Scaffold
The target compound's isonicotinamide core provides a critical advantage over its direct nicotinamide isomer. In a parallel chemical series, the isonicotinamide scaffold maintained potent enzyme inhibition, whereas an amide-reversal strategy (converting to a nicotinamide-like benzamide scaffold) was shown to 'damage the potency' [1]. This demonstrates that the position of the carboxamide linker on the central pyridine is a key driver of biological activity, making the isonicotinamide form the active configuration for target engagement.
| Evidence Dimension | Scaffold-dependent potency loss |
|---|---|
| Target Compound Data | Isonicotinamide scaffold (as in CAS 2034620-28-3) |
| Comparator Or Baseline | Nicotinamide/benzamide scaffold (amide-reversal analogs like 3c, 3e, 3i, 3k, 3u) |
| Quantified Difference | Amide-reversal could damage the potency (qualitative SAR observation) |
| Conditions | Xanthine oxidase inhibition assay (inferred from series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives) |
Why This Matters
For procurement, selecting the genuine isonicotinamide isomer (CAS 2034620-28-3) is crucial; a seemingly minor shift to the nicotinamide isomer (CAS 2034498-90-1) is predicted to result in significant loss of target potency.
- [1] Zhang, T. J., et al. (2019). Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 183, 111717. View Source
